4-Keto Retinamide: Chemical Structure & Technical Profile
4-Keto Retinamide: Chemical Structure & Technical Profile
The following technical guide details the chemical identity, structural characteristics, and application context of 4-Keto Retinamide (CAS 1217196-74-1) .
CAS Registry Number: 1217196-74-1
Executive Summary
4-Keto Retinamide (also known as 4-oxoretinamide ) is a primary amide derivative of retinoic acid characterized by the introduction of a ketone functionality at the C4 position of the
In pharmaceutical development, this compound primarily serves as a Reference Standard and a metabolite marker . It is critical for validating the purity of retinoid-based therapeutics (such as Fenretinide or Retinamide) and for mapping the metabolic clearance pathways mediated by Cytochrome P450 enzymes (specifically CYP26 isoforms). Unlike its structural analog 4-oxo-fenretinide (a potent chemotherapeutic metabolite), 4-Keto Retinamide (CAS 1217196-74-1) represents the primary amide form, often identified as a degradation product or downstream metabolite in biological matrices.
Key Technical Distinction:
-
Target Molecule (CAS 1217196-74-1): 4-Keto Retinamide (
). Primary amide. -
Related Therapeutic Metabolite: 4-oxo-Fenretinide (
). -substituted amide. Researchers must distinguish between these two during assay development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 4-Oxoretinamide; (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
| CAS Number | 1217196-74-1 |
| Molecular Formula | |
| Molecular Weight | 313.44 g/mol |
| SMILES | CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C |
| InChI Key | (Specific to stereochemistry, typically all-trans) |
Structural Analysis
The molecule retains the core retinoid polyene chain but features a critical oxidation at the C4 position of the cyclohexenyl ring. This "4-oxo" modification is a hallmark of CYP26-mediated catabolism, rendering the molecule more polar and typically less biologically active than its parent retinoid, facilitating excretion.
-
Lipophilicity: High (LogP ~3.5–4.0), though reduced compared to Retinamide due to the polar ketone.
-
Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.
-
Stability: Light-sensitive (photo-isomerization) and oxygen-sensitive (further oxidation).
Mechanism of Action & Biological Context[4][11]
While 4-Keto Retinamide is not a primary therapeutic agent, its presence is a biological indicator of retinoid metabolism.
Metabolic Pathway (CYP26 Mediated)
Retinoids are catabolized to prevent toxicity. The enzyme CYP26A1 (and CYP26B1) targets the
-
Substrate: Retinamide (or Retinoic Acid).
-
Enzymatic Attack: CYP26 introduces a hydroxyl group at C4 (4-OH-Retinamide).
-
Oxidation: This is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .
-
Clearance: The 4-oxo group primes the molecule for glucuronidation or further chain shortening.
Analytical Significance
In drug development, 4-Keto Retinamide is used to:
-
Quantify Metabolic Stability: Measuring the rate of its formation helps determine the half-life of parent retinoid drugs.
-
Impurity Profiling: Synthetic retinoids often contain oxidized impurities. CAS 1217196-74-1 is the standard used to qualify these impurities in HPLC/MS assays.
Synthesis & Manufacturing Routes
For research and analytical standards, 4-Keto Retinamide is synthesized via Allylic Oxidation .
Synthetic Protocol (Allylic Oxidation)
Reagents: Retinamide, Manganese Dioxide (
Step-by-Step Methodology:
-
Protection: (Optional) If starting from Retinoic Acid, the carboxylic acid is first converted to the amide.
-
Oxidation: Dissolve Retinamide in Dichloromethane (DCM).
-
Reagent Addition: Add activated
(10–20 equivalents) or Dirhodium caprolactamate catalyst with -BuOOH. -
Reaction: Stir at room temperature for 24–48 hours. The reaction targets the allylic C4 position.
-
Purification: Filter through Celite to remove oxidant. Concentrate filtrate.
-
Isolation: Purify via Flash Column Chromatography (Silica Gel; Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via
-NMR (Look for loss of C4-methylene protons and shift of C3 protons).
Visualization: Synthesis & Metabolism
Figure 1: Dual pathways for the generation of 4-Keto Retinamide: In vivo metabolic clearance via CYP26 and in vitro chemical synthesis via allylic oxidation.[1]
Experimental Protocols: Handling & Analysis
Storage & Stability
-
Temperature: Store at -20°C.
-
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.
-
Light: Protect from light (amber vials) to prevent cis/trans isomerization.
HPLC-MS/MS Quantification Method
To detect 4-Keto Retinamide in plasma or cell culture media:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 5 minutes.
-
Detection: Positive Electrospray Ionization (ESI+).
-
Precursor Ion:
-
Product Ions: Monitor transitions
(characteristic retinoid fragment).
-
References
-
Pharmaffiliates. (2024). 4-Keto Retinamide Reference Standard (CAS 1217196-74-1). Retrieved from
-
Vivan Life Sciences. (2024). Retinoid Impurities and Stable Isotopes. Retrieved from
-
National Institutes of Health (NIH). (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide. (Contextual reference for 4-oxo mechanism).
-
CAS Common Chemistry. (2024).[1] Search results for Retinamide derivatives. [2]
